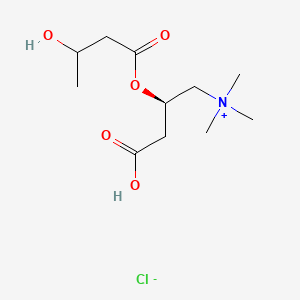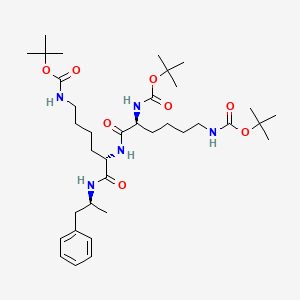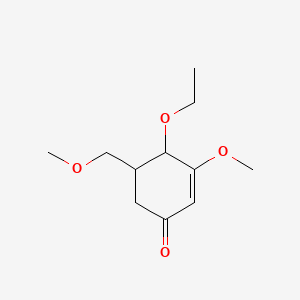
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one is a heterocyclic compound that belongs to the class of dihydropyranones. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of this compound makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base, followed by cyclization to form the dihydropyranone ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as N-heterocyclic carbenes, can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the ethoxy group.
Major Products Formed
Oxidation: Formation of 5-acetyl-2-oxo-4-hydroxy-3-methyl-2,3-dihydropyran-6-one.
Reduction: Formation of 5-acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-ol.
Substitution: Formation of various substituted dihydropyranones depending on the nucleophile used.
科学的研究の応用
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of agrochemicals and flavoring agents.
作用機序
The mechanism of action of 5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the acetyl and ethoxy groups can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
3,4-Dihydropyran-2-one: Another dihydropyranone with similar structural features but different substituents.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Uniqueness
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and ethoxy groups allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C10H14O5 |
|---|---|
分子量 |
214.21 g/mol |
IUPAC名 |
5-acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C10H14O5/c1-4-14-10-5(2)8(12)7(6(3)11)9(13)15-10/h5,10,12H,4H2,1-3H3 |
InChIキー |
REUKFORRRHEQHT-UHFFFAOYSA-N |
正規SMILES |
CCOC1C(C(=C(C(=O)O1)C(=O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



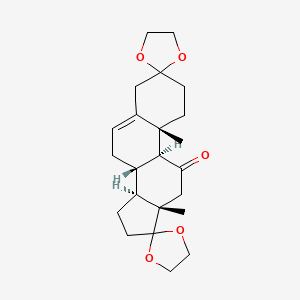
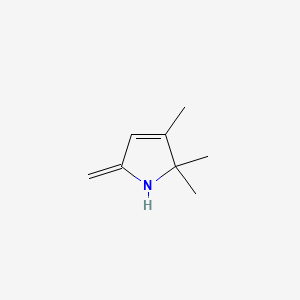

![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)




![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)
